

Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

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Compound of Interest

Compound Name: **4,6-Dichloro-2-phenylquinazoline**

Cat. No.: **B1605665**

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The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a "privileged structure" in the landscape of medicinal chemistry. Its rigid, planar nature and versatile synthetic accessibility have made it the foundation for a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties^{[1][2][3][4]}. Several quinazoline derivatives have been successfully developed into clinically approved drugs, particularly as kinase inhibitors in oncology, such as gefitinib and erlotinib^{[3][5]}.

This guide focuses on a specific, highly functionalized derivative: **4,6-dichloro-2-phenylquinazoline**. The strategic placement of its substituents—a phenyl group at the C2 position and chlorine atoms at the C4 and C6 positions—creates a molecule that is not only a target of interest itself but, more importantly, a versatile intermediate for the synthesis of extensive compound libraries. The chloro substituents, particularly at the C4 position, serve as reactive handles for introducing diverse functionalities, making this scaffold a cornerstone for structure-activity relationship (SAR) studies. This document provides a comprehensive technical overview of its structure, synthesis, reactivity, and potential applications for researchers, scientists, and professionals in drug development.

Core Chemical Structure and Physicochemical Properties

The foundational identity of **4,6-dichloro-2-phenylquinazoline** is defined by its unique arrangement of atoms and the resulting physical characteristics. These properties are critical

for its handling, formulation, and analysis in any research and development context.

Caption: Chemical structure of **4,6-Dichloro-2-phenylquinazoline**.

Table 1: Physicochemical Properties of **4,6-Dichloro-2-phenylquinazoline**

Property	Value	Source
CAS Number	54665-93-9	[6] [7]
Molecular Formula	C ₁₄ H ₈ Cl ₂ N ₂	-
Molecular Weight	275.14 g/mol	-
Appearance	Solid (Predicted)	[8]
Boiling Point	326.5 ± 42.0 °C (Predicted)	[9]
Density	1.441 ± 0.06 g/cm ³ (Predicted)	[9]
Storage Conditions	Sealed in dry, Room Temperature	[9]

Synthesis and Mechanistic Rationale

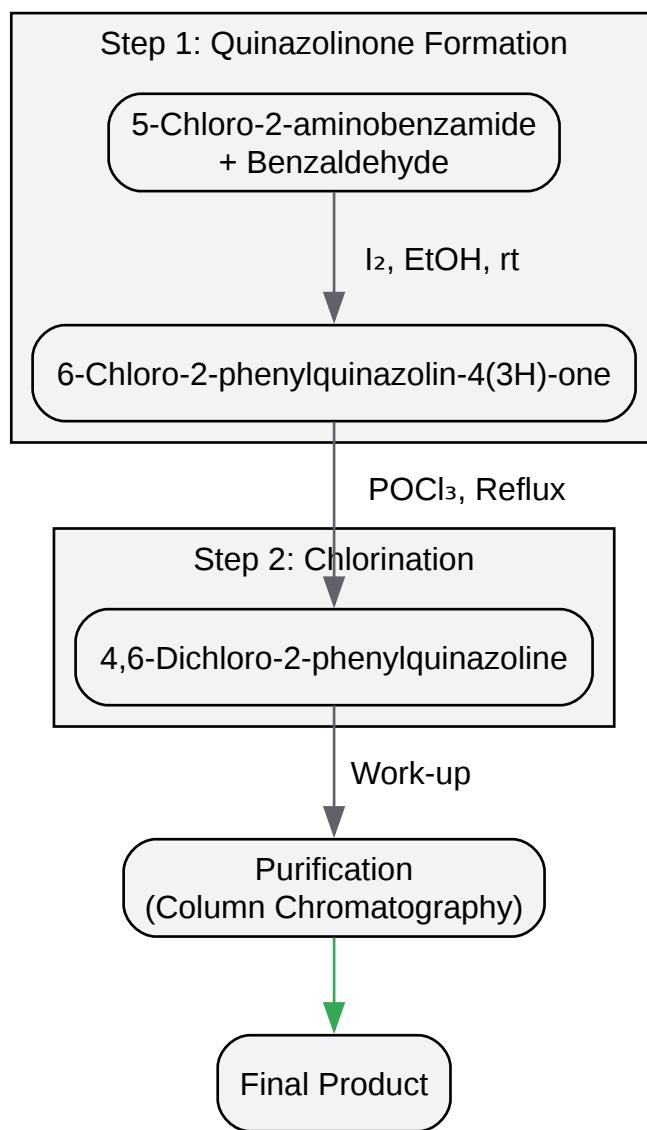
The synthesis of the quinazoline core is well-established, with the Niementowski quinazoline synthesis being a classic and widely used method that typically involves the reaction of anthranilic acids with amides.[\[10\]](#)[\[11\]](#) For **4,6-dichloro-2-phenylquinazoline**, a common and efficient strategy involves a two-step process starting from a substituted precursor, followed by a chlorination step. This approach provides a high degree of control and generally good yields.

A plausible and field-proven synthetic pathway begins with the cyclization to form a quinazolinone intermediate, which is subsequently chlorinated.

Plausible Synthetic Pathway:

- Step 1: Synthesis of 6-Chloro-2-phenylquinazolin-4(3H)-one. This intermediate is formed via the condensation of 5-chloro-2-aminobenzamide with benzaldehyde. This reaction can be catalyzed by an oxidizing agent like iodine in a suitable solvent such as ethanol.

- Step 2: Chlorination to **4,6-Dichloro-2-phenylquinazoline**. The hydroxyl group of the quinazolinone tautomer at the C4 position is converted to a chloro group. This is a crucial step for activating the molecule for further derivatization. The reagent of choice for this transformation is typically a strong chlorinating agent like phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2), often under reflux conditions.[3][12] Phosphorus oxychloride is particularly effective as it acts as both the reagent and, in some cases, the solvent, driving the reaction to completion.



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Caption: General synthetic workflow for **4,6-dichloro-2-phenylquinazoline**.

Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is a representative, self-validating procedure adapted from established methods for synthesizing substituted 4-chloroquinazolines.[\[3\]](#)[\[12\]](#)

Step 1: Synthesis of 6-Chloro-2-phenylquinazolin-4(3H)-one

- To a solution of 5-chloro-2-aminobenzamide (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol, add iodine (I_2) (1.2 equivalents).
- Stir the reaction mixture at room temperature for approximately 5 hours.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, quench the reaction with a sodium thiosulfate solution to remove excess iodine.
- Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the crude 6-chloro-2-phenylquinazolin-4(3H)-one. The product can be used in the next step without further purification if purity is sufficient.

Step 2: Synthesis of **4,6-Dichloro-2-phenylquinazoline**

- Suspend the crude 6-chloro-2-phenylquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride ($POCl_3$) (5-10 equivalents).
- Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
- Heat the mixture to reflux (approximately 90-110 °C) for 3-5 hours, monitoring by TLC until the starting material is consumed.
- Carefully cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess $POCl_3$.
- Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) until a precipitate forms.

- Filter the solid, wash thoroughly with water, and dry.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure **4,6-dichloro-2-phenylquinazoline**.

Structural Elucidation via Spectroscopic Analysis

Confirmation of the chemical structure of **4,6-dichloro-2-phenylquinazoline** is unequivocally achieved through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

Technique	Expected Observations	Rationale
¹ H NMR	Multiple signals in the aromatic region (δ 7.5-8.5 ppm).	Protons on the quinazoline core and the 2-phenyl ring will appear as distinct multiplets or doublets, with chemical shifts influenced by the electron-withdrawing chloro and nitrogen atoms.
¹³ C NMR	Signals >120 ppm.	All carbons are sp ² hybridized. Key signals include those for C-Cl carbons, quaternary carbons of the fused ring system, and the carbons of the phenyl substituent. The C4 carbon will be significantly deshielded.
IR Spectroscopy	\sim 1610-1650 cm ⁻¹ (C=N stretch) \sim 1450-1600 cm ⁻¹ (C=C aromatic stretch) \sim 1000-1100 cm ⁻¹ (C-Cl stretch)	These absorption bands are characteristic of the quinazoline core, the aromatic rings, and the carbon-chlorine bonds, respectively.[13]
Mass Spec. (MS)	Molecular ion peak (M ⁺) at m/z 274. Characteristic isotopic pattern (M ⁺ , M+2, M+4).	The molecular weight is 275.14. The presence of two chlorine atoms will produce a distinctive isotopic cluster with an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms in the molecule.

Chemical Reactivity: The C4-Position as a Nucleophilic Hotspot

The chemical behavior of **4,6-dichloro-2-phenylquinazoline** is dominated by the reactivity of the C4-chloro substituent. The electron-withdrawing nature of the pyrimidine ring system makes

the C4 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). [14] This feature is the cornerstone of its utility as a synthetic intermediate.

The chlorine atom at C4 is a good leaving group and can be readily displaced by a wide variety of nucleophiles, most commonly primary and secondary amines.[15] This reaction is the principal method for generating libraries of 4-aminoquinazoline derivatives, a chemical class renowned for its kinase inhibitory activity.[15] The C6-chloro substituent is significantly less reactive towards nucleophilic substitution under standard conditions, allowing for regioselective functionalization at the C4 position.[14]

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